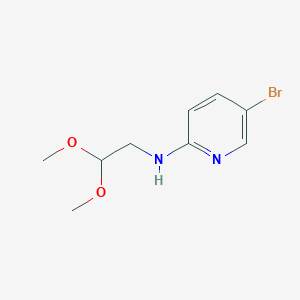
4-(2,2-二氟乙氧基)苯甲酸
描述
4-(2,2-Difluoroethoxy)benzoic acid, also known as 4-Difluoroethoxybenzoic acid (DFEBA), is a synthetic chemical compound that has been studied for its potential applications in various scientific research fields. It is a white crystalline solid, with a molecular weight of 206.15 g/mol, and a melting point of 106-108 °C. Its structure consists of a four-carbon chain, with two double-bonded oxygen atoms, and two fluorine atoms attached to a benzoic acid group. It is soluble in water, methanol, and chloroform.
科学研究应用
新型荧光探针的开发
Setsukinai等人(2003年)的研究设计并合成了新型荧光探针,可以选择性地检测高反应性氧化物种(hROS),如羟基自由基和过氧化物酶中间体。尽管未提及特定化合物4-(2,2-二氟乙氧基)苯甲酸,但该研究强调了更广泛的化学框架在开发可以区分各种ROS的探针方面的潜力,突显了其在生物和化学研究中的应用(Setsukinai et al., 2003)。
镧系络合物的发光性质
Sivakumar等人(2010年)探讨了镧系4-苄氧基苯甲酸的合成和发光性质,研究了电子吸引和电子供给基团对光物理性质的影响。该研究突出了苯甲酸衍生物,包括4-(2,2-二氟乙氧基)苯甲酸,在开发具有新型发光性质材料方面的化学多样性和潜在应用(Sivakumar et al., 2010)。
聚合物科学的进展
Mayershofer、Nuyken和Buchmeiser(2006年)利用苯甲酸衍生物合成了基于钌的转化催化剂,展示了该化合物在通过环聚合制备先进材料中的实用性。这种应用对于开发具有特定结构和功能性能的新聚合物至关重要(Mayershofer et al., 2006)。
分子液体和相行为研究
Wei等人(2013年)对苯甲酸二聚体进行了温度依赖的傅立叶变换红外研究,包括类似于4-(2,2-二氟乙氧基)苯甲酸的衍生物,以了解它们的氢键结构和介晶相形成。这类研究在材料科学中至关重要,特别是在液晶材料的开发方面(Wei et al., 2013)。
食品中的天然化合物
Del Olmo、Calzada和Nuñez(2017年)回顾了食品中苯甲酸及其衍生物,包括4-(2,2-二氟乙氧基)苯甲酸的存在和用途,强调它们作为天然成分和添加剂的作用。这一全面回顾涉及到这些化合物的广泛使用、暴露和争议,强调了理解它们在消费产品中的影响和存在的重要性(del Olmo et al., 2017)。
属性
IUPAC Name |
4-(2,2-difluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4,8H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXVLMHHANYKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599139 | |
| Record name | 4-(2,2-Difluoroethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
921623-04-3 | |
| Record name | 4-(2,2-Difluoroethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[Dimethyl(trifluoromethyl)ethyl]silyloxy]heptacyclopentyltricycloheptasiloxanediol](/img/structure/B1611788.png)






![[2-Hydroxy-2-(4-nitrophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1611801.png)
![Dimethyl [(2,2,2-trichloroethoxy)sulfonyl]carbonodithioimidate](/img/structure/B1611802.png)




